3-Methoxy-1H-indazole-5-carboxaldehyde

Descripción general

Descripción

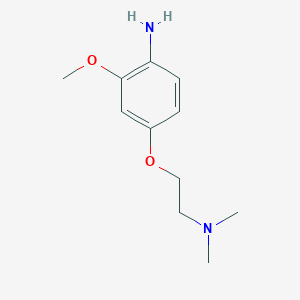

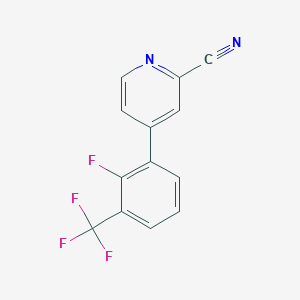

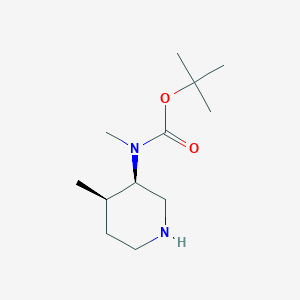

3-Methoxy-1H-indazole-5-carboxaldehyde is a chemical compound with the empirical formula C9H8N2O2 . It is a derivative of the indazole family, which are known to be precursors for the synthesis of active molecules . Indazole derivatives have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis Analysis

The synthesis of 1H-indazoles, including this compound, has been explored in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles has also been reported .Molecular Structure Analysis

The molecular structure of this compound can be represented as C (C1=NNC2=C1C=C (C=C2)OC)=O . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazoles have been studied. A previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .Physical And Chemical Properties Analysis

The molecular weight of this compound is 176.17 . More detailed physical and chemical properties were not found in the retrieved papers.Aplicaciones Científicas De Investigación

Synthesis of Indazole Derivatives : Indazole derivatives, including those related to 3-Methoxy-1H-indazole-5-carboxaldehyde, are of interest in medicinal chemistry, particularly as kinase inhibitors. An optimized procedure for accessing 1H-indazole-3-carboxaldehydes, key intermediates for polyfunctionalized 3-substituted indazoles, has been reported. This involves nitrosation of indoles in slightly acidic conditions, converting both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes (Chevalier et al., 2018).

Photolytic Transformation : Photolysis of indazoles and related compounds in acidic solutions yields various benzaldehyde derivatives, demonstrating the chemical reactivity of these compounds under specific conditions (Georgarakis et al., 1971).

Fluorescent Dyes Synthesis : 6-Methoxy-1-chloro-3,4-dihydronaphthalene-2-carboxaldehyde has been used to synthesize new fluorescent compounds, including benzimidazo-[1,2-a]-quinolines and indazole derivatives. These compounds show strong fluorescence and have been applied to polyester as dyes (Rajagopal & Seshadri, 1991).

Catalyzed Formal Cycloadditions : Studies have shown the use of 5-methoxy-2-(p-methoxyphenyl)oxazole with various aldehydes, including heterocyclic carboxaldehydes, in methylaluminum β-binaphthoxide catalyzed reactions, demonstrating the chemical versatility of methoxy-substituted compounds (Suga, Shi, & Ibata, 1993).

Nitroso Intermediates in Heterocycle Synthesis : The Davis-Beirut reaction utilizes highly reactive nitroso intermediates for synthesizing diverse classes of indazoles and their derivatives. This includes simple or fused indazolones, thiazolo-indazoles, and various substituted 2H-indazoles, demonstrating the broad application of these reactions in heterocycle synthesis (Zhu, Haddadin, & Kurth, 2019).

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which are structurally similar to indazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives, which share a similar structure, are known to interact with their targets and cause changes that result in their biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole and its derivatives, which are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms, are known to maintain intestinal homeostasis and impact liver metabolism and the immune response .

Result of Action

Indole derivatives have been reported to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that the gut microbiota and microbiota-derived small molecules, such as indole and its derivatives, interact with the host and exert a variety of local and heterotopic biological effects by circulating in the plasma .

Direcciones Futuras

Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . Therefore, future research could focus on exploring the potential applications of 3-Methoxy-1H-indazole-5-carboxaldehyde in medicinal chemistry and pharmaceuticals.

Análisis Bioquímico

Biochemical Properties

3-Methoxy-1H-indazole-5-carboxaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to act as an inhibitor of certain kinase enzymes, which are crucial in regulating cellular signaling pathways. By binding to the active sites of these enzymes, this compound can modulate their activity, leading to alterations in downstream signaling events. Additionally, this compound has been found to interact with proteins involved in cell cycle regulation, thereby influencing cell proliferation and apoptosis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. It also affects the expression of genes involved in cell survival and metabolism, thereby altering the metabolic state of the cells .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of kinase enzymes, inhibiting their activity and preventing the phosphorylation of downstream targets. This inhibition disrupts cellular signaling pathways, leading to changes in gene expression and cellular responses. Additionally, this compound can modulate the activity of transcription factors, further influencing gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. These effects are consistent with the compound’s role as a kinase inhibitor and its impact on cellular signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit tumor growth and reduce the proliferation of cancer cells without causing significant toxicity. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular components. The metabolic flux and levels of metabolites are influenced by the presence of this compound, which can alter the overall metabolic state of the cells. Understanding these metabolic pathways is crucial for predicting the compound’s effects and potential toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its interactions with plasma proteins, which can modulate its bioavailability and pharmacokinetics .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .

Propiedades

IUPAC Name |

3-methoxy-1H-indazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9-7-4-6(5-12)2-3-8(7)10-11-9/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEREGLCUUNJCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC2=C1C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1396842.png)

![3-[(4-Bromophenyl)sulfonylmethyl]benzoyl chloride](/img/structure/B1396848.png)

![Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1396854.png)